Complete Loss of Human MT2 Receptor Agonist Potency vs. UCSF4226
In a head-to-head comparison assayed in the same experimental system, the target compound exhibits a profound loss of agonist activity at the human MT2 receptor, which is the primary target of its matched active probe [1].
| Evidence Dimension | Human MT2 receptor agonist potency (pEC50) in cAMP inhibition assay |
|---|---|
| Target Compound Data | pEC50 < 4.5 (n=3 independent experiments) |
| Comparator Or Baseline | UCSF4226 (ZINC128734226): pEC50 8.2 ± 0.1 (Emax 89 ± 3%, n=4 independent experiments) |
| Quantified Difference | ΔpEC50 > 3.7 log units (target compound is >5000-fold less potent) |
| Conditions | Inhibition of isoproterenol-stimulated cAMP production on hMT2 receptors transiently expressed in HEK cells; compounds tested up to 30µM. |
Why This Matters
This validates the compound's sole documented scientific purpose as an inactive control, ensuring that any observed effects in MT2 receptor studies are due to the active probe and not to background chemical activity.
- [1] Stein RM et al. Extended Data Table 4: Active Selective Probe (Sigma RefCode) vs Inactive Analog. PMC7134359. View Source
